
Dequalinium salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decalinium salycilate is a biochemical.
Análisis De Reacciones Químicas
Structural Basis for Salicylate Interactions
Dequalinium salicylate combines a bis-quaternary ammonium compound (dequalinium cation) with salicylic acid. While not explicitly discussed in the sources, the salicylate anion's behavior can be extrapolated from:
-
Esterification mechanisms : Ionic liquids like [bmim]HSO₄ show 86–96% efficiency in catalyzing salicylate ester formation through alcohol-acid condensation (Table 2, ).
-
Counterion effects : Cationic surfactants with aromatic counterions (e.g., salicylate) exhibit reduced critical micelle concentrations (CMC) compared to halide analogs (Table 2, ). For example, CTAB analogs with salicylate counterions show CMC values ~0.1 mM versus 1.0 mM for bromide forms.
Self-Assembly and Aggregation Behavior
Quaternary ammonium surfactants with aromatic counterions demonstrate unique aggregation properties:
Surfactant Type | CMC (mM) | Aggregation Size (nm) | Key Influences | Source |
---|---|---|---|---|
DABCO derivatives | 0.5–2.8 | 3–160 | Alkyl chain length, electrolytes | |
CTAB-salicylate | 0.1–0.3 | 10–50 | Counterion polarizability |
-
This compound likely forms micelles or vesicles in solution, with aggregation size inversely proportional to concentration ( , Section 5.2).
-
Biological fluids reduce CMC by up to 60× due to electrolyte interactions ( ).
Biological Interaction Pathways
Though not specific to this compound, bacterial efflux pump interactions with salicylate derivatives are noted:
-
RND efflux pumps : Bile salts like cholic acid induce AcrAB-TolC efflux systems in Salmonella via RamA activation ( , Table 1).
-
Antimicrobial implications : Surfactant-salicylate conjugates may disrupt membrane integrity or compete with natural substrates for efflux transporters.
Synthetic Considerations
Relevant methodologies for salicylate-containing compounds:
-
Ionic liquid catalysis : Brønsted acidic ILs ([Hmim]BF₄) achieve 82–90% yields in salicylate ester synthesis under optimized conditions (115°C, 10 hr, 1:1:1 ratio; Table 2, ).
-
Recyclability : Catalytic ILs retain ~90% efficiency after 5 cycles, with minor losses attributed to water absorption ( , Table 3).
Stability and Degradation
Key factors influencing surfactant-salicylate stability:
-
Ester hydrolysis : Gemini surfactants with ester linkages degrade into less active products (e.g., hydroxyethyl chains) under aqueous conditions ( , Section 1d).
-
Thermal stability : Quaternary ammonium-salicylate complexes typically decompose above 200°C, with degradation pathways dependent on counterion interactions.
Critical Data Gaps
-
No direct studies on this compound’s synthesis, kinetic parameters, or reaction thermodynamics were found in the provided sources.
-
Limited data on salicylate-counterion effects in bis-quaternary ammonium systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dequalinium salicylate, and how do reaction conditions influence yield and purity?
this compound is synthesized via quaternization of a bis-quinoline precursor with salicylic acid derivatives. Key variables include solvent polarity (e.g., ethanol vs. dimethylformamide), temperature (40–80°C), and stoichiometric ratios of reactants. HPLC and NMR are critical for purity assessment, with yields typically ranging from 60%–85% depending on purification protocols . Comparative studies with other salicylate esters (e.g., propyl salicylate) suggest that steric hindrance from the quinoline moieties may reduce esterification efficiency .
Q. How is the structural integrity of this compound validated in novel formulations?
Techniques include:
- FTIR : Confirms ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and aromatic C-H bonds from quinoline/salicylate groups.
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on quinoline at δ 1.2–1.5 ppm) and verifies absence of unreacted precursors.
- XRD : Crystallinity analysis to detect polymorphic variations affecting solubility .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
Standard methods include:
- Broth microdilution (CLSI guidelines): Determines MIC/MBC against Gram-positive bacteria (e.g., S. aureus) and Candida spp.
- Time-kill kinetics : Assesses bactericidal/fungicidal activity over 24 hours.
- Biofilm assays : Quantifies inhibition via crystal violet staining or metabolic activity (resazurin assay) .
Q. How does this compound’s solubility profile impact experimental design in pharmacokinetic studies?
this compound is insoluble in water and common organic solvents (e.g., DMSO), necessitating solubilization strategies:
- Co-solvents : Ethanol-PEG 400 mixtures (1:4 v/v) enhance solubility to ~2 mg/mL.
- Nanoemulsions : Lecithin-based carriers improve bioavailability in mucosal delivery studies .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s dual activity as an antimicrobial and ion channel modulator?
- Antimicrobial Action : Disruption of microbial membranes via cationic quinoline groups, validated through fluorescence microscopy with membrane dyes (e.g., DiSC₃(5)).
- Ion Channel Effects : Blocks hSK1 potassium channels (IC₅₀ = 0.4 μM in HEK293 cells) via competitive binding to the apamin-sensitive site, altering neuronal afterhyperpolarization. Contrast with dequalinium chloride’s higher IC₅₀ (8 nM) highlights salicylate’s steric interference .
Q. How do conflicting pharmacokinetic data from rodent vs. primate models inform translational research?
Rodent studies report rapid clearance (t₁/₂ = 2.3 h), while primate models show prolonged absorption (t₁/₂ = 8.7 h) due to protein-binding differences. Methodological considerations:
- Plasma protein binding assays : Use equilibrium dialysis to quantify free vs. bound fractions.
- Species-specific metabolism : CYP3A4/5 isoform activity in primates vs. CYP2D in rodents .
Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory efficacy across cell lines?
Discrepancies arise from cell-type-specific expression of targets (e.g., PTP1B in HEK293T vs. macrophages). Solutions include:
- CRISPR knockouts : Validate PTP1B’s role in salicylate-mediated IRF9 modulation (see IP-IB assays in Figure 5).
- Dose-response normalization : Adjust for differential efflux pump (e.g., P-gp) activity using verapamil .
Q. Which advanced analytical techniques quantify this compound degradation products under varying storage conditions?
- HPLC-MS/MS : Identifies hydrolysis products (e.g., free salicylic acid) with a LOQ of 0.1 ng/mL.
- Forced degradation studies : Exposure to heat (40°C/75% RH) and UV light accelerates decomposition, guiding optimal storage at -20°C in amber vials .
Q. Methodological Guidelines for Data Interpretation
- Handling Bioavailability Data : Normalize cutaneous absorption rates using Franz diffusion cells, accounting for salicylate’s logP (2.1) vs. dequalinium’s logP (3.8) .
- Statistical Contradictions : Apply mixed-effects models to reconcile interspecies variability, with Bonferroni correction for multiple comparisons .
Propiedades
Número CAS |
16022-70-1 |
---|---|
Fórmula molecular |
C44H50N4O6 |
Peso molecular |
730.9 g/mol |
Nombre IUPAC |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;2-carboxyphenolate |
InChI |
InChI=1S/C30H38N4.2C7H6O3/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*8-6-4-2-1-3-5(6)7(9)10/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1-4,8H,(H,9,10) |
Clave InChI |
KJKANYXQJTTYMC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-] |
SMILES isomérico |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decalinium salycilate; Dequalinium salicylate. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.